N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is a heterocyclic compound that features a thiazole ring, a pyrrolidine ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects . Therefore, the targets could be various enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in different ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division .
Biochemical Pathways
These could include pathways related to cell division, inflammation, and various microbial processes .
Pharmacokinetics
A study on similar compounds showed favourable pharmacokinetic profiles . The impact of these properties on the compound’s bioavailability would need to be assessed in further studies.
Result of Action
Similar compounds have been found to exhibit bactericidal activity, indicating that they can kill bacteria . Additionally, some compounds have been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-aminonitriles with carbon disulfide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reactions: The final step involves coupling the thiazole, pyrrolidine, and thiophene rings to form the desired compound. This can be achieved through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Chemical Biology: The compound is used as a probe to study various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(thiazol-2-yl)pyrrolidin-2-one: This compound has a similar structure but lacks the thiophene ring.
2-(thiazol-2-yl)isoindoline-1,3-dione: This compound has a similar thiazole ring but different ring systems.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is unique due to its combination of thiazole, pyrrolidine, and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKHOKDNJOMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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